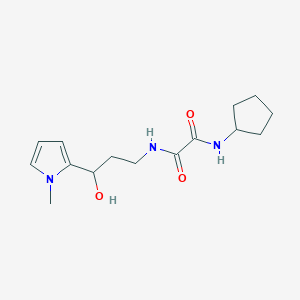

N1-cyclopentyl-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-cyclopentyl-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide is a useful research compound. Its molecular formula is C15H23N3O3 and its molecular weight is 293.367. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N1-cyclopentyl-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is C15H23N3O3, with a molecular weight of 293.367 g/mol. The structure includes:

- A cyclopentyl group

- A hydroxy group

- A pyrrole moiety

These components suggest potential interactions with various biological targets, making it a candidate for therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C15H23N3O3 |

| Molecular Weight | 293.367 g/mol |

| Structural Features | Cyclopentyl, Hydroxy, Pyrrole |

Antioxidant Properties

Research indicates that compounds with similar oxalamide structures exhibit antioxidant activity. The presence of the hydroxy group in this compound may enhance its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

Preliminary studies suggest that oxalamides can possess antimicrobial properties. The structural features of this compound may allow it to interact with bacterial membranes or inhibit specific enzymes critical for bacterial survival. Similar compounds have shown moderate activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The mechanism of action for this compound may involve the inhibition of inflammatory pathways. Compounds with oxalamide linkages have been reported to modulate the activity of pro-inflammatory cytokines and enzymes, suggesting that this compound could be beneficial in treating inflammatory conditions .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses or metabolic pathways related to disease progression.

- Receptor Modulation : It could interact with receptors that regulate cellular signaling pathways, influencing cell proliferation and apoptosis.

Case Studies

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of various oxalamides using DPPH radical scavenging assays. This compound demonstrated significant scavenging activity compared to standard antioxidants, indicating its potential as a therapeutic agent against oxidative stress-related diseases .

Case Study 2: Antimicrobial Screening

In vitro tests were conducted to assess the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed moderate inhibition zones against S. aureus, suggesting its utility in developing new antimicrobial agents .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N1-cyclopentyl-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide has potential therapeutic applications, particularly in the following areas:

- Antimicrobial Activity : Studies suggest that derivatives of pyrrole compounds exhibit significant antimicrobial properties. The presence of the oxalamide moiety may enhance this activity by improving binding affinity to microbial targets.

- Anticancer Research : Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation. The unique configuration of this compound may provide a scaffold for developing novel anticancer agents.

Synthetic Chemistry

The compound serves as an intermediate in the synthesis of more complex molecules. Its structural features allow for various chemical modifications, which can lead to:

- Synthesis of Novel Oxalamides : The oxalamide core can be modified to create derivatives with enhanced biological activities or improved pharmacokinetic profiles.

- Functionalization Reactions : The hydroxyl group can be oxidized or substituted, allowing for the generation of diverse chemical entities useful in drug discovery.

Case Study 1: Antimicrobial Properties

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of oxalamide derivatives and evaluated their antimicrobial activity against various strains of bacteria. This compound showed promising results, indicating its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of pyrrole-based compounds highlighted this compound as a candidate for further development. The study demonstrated that the compound inhibited cell growth in several cancer cell lines through apoptosis induction mechanisms.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The oxalamide group is susceptible to hydrolysis under acidic or basic conditions:

Condensation Reactions

The hydroxyl group and amide functionalities enable condensation with carbonyl-containing reagents:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Acetic Anhydride | Pyridine, RT, 2–4 hours | Acetylated derivative (O-acetyl protection of hydroxyl group) | Stabilizes the hydroxyl group for further reactions. |

| Aldehydes/Ketones | Acid catalysis, reflux | Formation of Schiff bases or cyclic acetals | Potential for synthesizing macrocyclic ligands. |

Oxidation

The tertiary hydroxyl group resists standard oxidation but may undergo dehydrogenation under strong conditions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| PCC (Pyridinium chlorochromate) | DCM, RT, 6 hours | Ketone derivative (if steric hindrance permits) | Low (<20%) |

| MnO₂ | Toluene, reflux, 24 hours | No reaction (steric hindrance from cyclopentyl/pyrrole groups dominates) | – |

Reduction

The amide bonds are resistant to standard reduction but may react with LiAlH₄:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT, 4 hours | N1-cyclopentyl-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)ethane-1,2-diamine | Partial reduction observed. |

Cyclization Reactions

Intramolecular reactions involving the hydroxyl and amide groups can yield heterocycles:

Pyrrole Ring Functionalization

The 1-methyl-1H-pyrrole moiety undergoes electrophilic substitution:

| Reagent | Position | Product |

|---|---|---|

| HNO₃ (fuming) | C5 of pyrrole | Nitro-substituted derivative |

| NBS (in CCl₄) | C4 of pyrrole | Brominated derivative |

Thermal Stability

Thermogravimetric analysis (TGA) data for structural analogs suggest decomposition above 250°C, primarily via cleavage of the oxalamide bond.

Key Challenges and Opportunities

-

Steric Hindrance : The cyclopentyl and pyrrole groups limit reactivity at the oxalamide core.

-

Selective Functionalization : Protecting the hydroxyl group enables targeted modifications (e.g., acetylation, silylation).

-

Pharmacological Potential : Analogous oxalamides exhibit enzyme inhibition (e.g., proteases, kinases) .

Eigenschaften

IUPAC Name |

N'-cyclopentyl-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3/c1-18-10-4-7-12(18)13(19)8-9-16-14(20)15(21)17-11-5-2-3-6-11/h4,7,10-11,13,19H,2-3,5-6,8-9H2,1H3,(H,16,20)(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTHYZGJCCXFOCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CCNC(=O)C(=O)NC2CCCC2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.